molecular formula C14H23NO4 B1529889 Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1403766-87-9

Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1529889
CAS No.: 1403766-87-9
M. Wt: 269.34 g/mol
InChI Key: RFBVTSPWBOBKLB-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

Methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane-8-carboxylate exhibits a distinctive molecular structure that places it within the broader category of azabicyclic heterocycles. The compound possesses the molecular formula Carbon-14 Hydrogen-23 Nitrogen-1 Oxygen-4 and maintains a molecular weight of 269.34 grams per mole according to computational analysis performed using PubChem 2.1 algorithms. The systematic nomenclature reveals the presence of multiple functional groups, including a methyl ester at the 8-position and a tert-butoxycarbonyl protecting group attached to the nitrogen atom at position 3 of the bicyclic framework.

The Chemical Abstracts Service registry number 1403766-87-9 uniquely identifies this compound within chemical databases, while alternative nomenclature includes 3-tert-butyl 8-methyl 3-azabicyclo[3.2.1]octane-3,8-dicarboxylate. This systematic identification allows researchers to precisely reference the compound across various chemical literature and databases, ensuring consistency in scientific communication and research documentation.

The structural classification of this compound reveals its membership in the azabicyclic family, specifically those containing the 8-azabicyclo[3.2.1]octane scaffold. This framework is characterized by a bridged ring system where a nitrogen atom occupies a bridgehead position, creating a rigid three-dimensional structure that significantly influences the compound's chemical reactivity and stereochemical properties. The presence of both ester and carbamate functional groups introduces additional complexity to the molecular architecture, providing multiple sites for chemical modification and synthetic elaboration.

Historical Context of Azabicyclic Compounds in Organic Chemistry

The development of azabicyclic chemistry traces its origins to early investigations of naturally occurring alkaloids, where researchers first encountered the unique structural motifs that would later become central to synthetic organic chemistry. The 8-azabicyclo[3.2.1]octane scaffold specifically emerged as a focal point of research due to its prevalence in the tropane alkaloid family, which includes pharmacologically significant compounds such as atropine and scopolamine. Historical investigations into these natural products revealed the structural complexity and synthetic challenges associated with constructing such rigid bicyclic frameworks.

Early synthetic approaches to azabicyclic compounds relied heavily on classical cyclization reactions and functional group transformations that often resulted in poor stereochemical control and limited structural diversity. The introduction of modern synthetic methodologies, including enantioselective construction techniques and advanced protecting group strategies, revolutionized the field and enabled the preparation of complex azabicyclic intermediates such as methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane-8-carboxylate. These advances allowed chemists to access previously inaccessible molecular architectures with high levels of stereochemical purity and functional group compatibility.

The historical evolution of azabicyclic chemistry also reflects broader developments in heterocyclic chemistry, where the understanding of nitrogen-containing ring systems has expanded dramatically over the past century. Early researchers focused primarily on the isolation and structural elucidation of naturally occurring alkaloids, while contemporary investigations emphasize synthetic methodology development and the design of novel azabicyclic frameworks for pharmaceutical applications. This historical progression demonstrates the continuing importance of azabicyclic compounds in advancing both fundamental chemical knowledge and practical synthetic applications.

Significance in Heterocyclic Chemistry Research

The significance of methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane-8-carboxylate in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of advanced synthetic methodology and structural complexity. The compound serves as an important case study for understanding the principles of nitrogen heterocycle construction, particularly in the context of bridged ring systems where traditional cyclization approaches often prove inadequate. Research investigations utilizing this compound have contributed significantly to the development of new synthetic strategies for accessing complex azabicyclic architectures.

Contemporary research applications of this compound demonstrate its utility as a versatile synthetic intermediate in the preparation of more complex molecular targets. The presence of multiple functional groups, including the tert-butoxycarbonyl protecting group and methyl ester functionality, allows for selective chemical transformations that can be leveraged to construct diverse molecular scaffolds. This functional group compatibility makes the compound particularly valuable in multi-step synthetic sequences where orthogonal protection and deprotection strategies are required to achieve selective bond formations.

The compound's significance in heterocyclic chemistry research is further emphasized by its potential applications in drug discovery and development. The rigid bicyclic framework provides a conformationally constrained scaffold that can be used to present pharmacophoric elements in specific three-dimensional orientations, potentially leading to enhanced biological activity and selectivity. Research investigations into similar azabicyclic compounds have revealed their potential as inhibitors of various biological targets, including enzymes involved in neurotransmitter metabolism and inflammatory processes.

Relationship to Tropane Alkaloid Frameworks

The structural relationship between methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane-8-carboxylate and naturally occurring tropane alkaloids represents one of the most significant aspects of this compound's chemical identity. The 8-azabicyclo[3.2.1]octane core structure serves as the fundamental framework for the tropane alkaloid family, which includes over 200 naturally occurring compounds with diverse biological activities. This structural connection positions the synthetic compound as both a potential precursor to natural product synthesis and a platform for the development of tropane-inspired pharmaceutical agents.

The tropane alkaloid family encompasses a diverse range of compounds, including the anticholinergic drugs atropine and scopolamine, as well as the stimulant cocaine. These natural products share the common 8-azabicyclo[3.2.1]octane framework but differ in their substitution patterns and stereochemical configurations, leading to dramatically different biological properties and pharmacological profiles. The synthetic accessibility of methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane-8-carboxylate provides researchers with a valuable entry point for exploring structure-activity relationships within this important alkaloid family.

Research investigations into tropane alkaloid biosynthesis have revealed the complex enzymatic pathways responsible for constructing these sophisticated molecular architectures from simple precursor molecules. The biosynthetic pathway involves ornithine-derived nitrogen-methylpyrrolinium intermediates and malonyl-coenzyme A units, which undergo a series of enzymatic transformations to generate the characteristic bicyclic framework. Understanding these natural biosynthetic processes has informed synthetic approaches to tropane alkaloids and related compounds, including the development of efficient routes to functionalized intermediates such as methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane-8-carboxylate.

Property Value Source
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
Chemical Abstracts Service Number 1403766-87-9
PubChem Compound Identification 72208138
Alternative Name 3-tert-butyl 8-methyl 3-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Structural Classification Azabicyclic compound, tropane derivative
Functional Groups Methyl ester, tert-butoxycarbonyl carbamate
Database Entry Creation December 27, 2013
Last Database Modification May 24, 2025

The data presented in this comprehensive analysis demonstrates the multifaceted nature of methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane-8-carboxylate as both a synthetic target and a research tool in modern organic chemistry. The compound's unique structural features, historical significance, and relationship to biologically active natural products position it as an important subject for continued scientific investigation and synthetic methodology development.

Properties

IUPAC Name

3-O-tert-butyl 8-O-methyl 3-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-9-5-6-10(8-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBVTSPWBOBKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1403766-87-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1403766-87-9
  • PubChem CID : 72208138

This compound primarily functions as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is crucial in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule that modulates inflammation and pain responses. By inhibiting NAAA, this compound preserves PEA levels, enhancing its anti-inflammatory and analgesic effects at sites of inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact effectively with biological targets through hydrogen bonding and hydrophobic interactions. The bicyclic structure contributes to its ability to fit into enzyme active sites, influencing its inhibitory activity against NAAA and potentially other targets involved in pain and inflammation pathways.

Research Findings and Case Studies

  • Inhibition of NAAA :
    • A study demonstrated that this compound significantly inhibits NAAA activity, leading to increased PEA levels in vitro and in vivo. This suggests its potential as a therapeutic agent for conditions characterized by chronic pain and inflammation.
  • Analgesic Effects :
    • In animal models, administration of this compound resulted in notable analgesic effects, supporting its role in pain management by enhancing endogenous cannabinoid signaling through NAAA inhibition.
  • Comparative Studies :
    • Comparative analyses with other known NAAA inhibitors revealed that this compound exhibits a favorable pharmacokinetic profile, including improved bioavailability and reduced side effects compared to existing therapies .

Data Table: Summary of Biological Activity

Biological ActivityMechanismReference
NAAA InhibitionPreserves PEA levels, enhancing anti-inflammatory effects
Analgesic EffectsReduces pain responses in animal models
PharmacokineticsImproved bioavailability compared to other inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Structure : Features a phenyl group at the 3-position and a methyl ester at the 2-position, with an additional methyl group at the 8-nitrogen.
  • The methyl group on the nitrogen may reduce polarity compared to the Boc-protected analog .
  • Applications : Used in neuropharmacology studies, particularly as a tropane analog for dopamine receptor modulation .
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Structure : Substitutes the Boc group with a 4-iodophenyl group, adding heavy atom functionality.
  • Key Differences : The iodine atom enables radiolabeling (e.g., with ¹²⁵I) for imaging studies. The methyl ester at the 2-position alters steric hindrance compared to the 8-carboxylate in the parent compound .
  • Applications : Radioligand development for positron emission tomography (PET) imaging .

Ester Group Modifications

Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Structure : Replaces the methyl ester with an ethyl ester and introduces a benzoyloxy group at the 3-position.
  • Key Differences : The ethyl ester increases lipophilicity, while the benzoyloxy group may participate in π-stacking interactions. This compound is a precursor to cocaine analogs .
  • Synthetic Yield: Reported yields for similar esters range from 45% to 55% under Mitsunobu or nucleophilic substitution conditions .
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure : Contains a ketone (3-oxo) group instead of the Boc-protected amine.
  • Key Differences: The ketone enhances electrophilicity, enabling nucleophilic attacks at the 3-position. This compound is a key intermediate for synthesizing nortropinone derivatives .

Boc-Protected Analogs

tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure : Replaces the methyl ester with a hydroxyl group at the 3-position.
  • Key Differences : The hydroxyl group allows for further functionalization (e.g., phosphorylation or glycosylation). Its molecular weight is 227.30 g/mol , significantly lower than the parent compound .
  • Applications : Intermediate in synthesizing pan-Ras inhibitors with tunable affinity for GTP-bound Ras isoforms .
tert-Butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure : Substitutes the methyl ester with a pyrazin-2-yloxy group.
  • Key Differences : The pyrazine ring introduces hydrogen-bonding capabilities, improving solubility in polar solvents. This modification is critical for enhancing binding to kinase active sites .
  • Synthetic Yield : 36% via SNAr reaction .

Functional Group Additions

Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure : Incorporates a benzyl ester and a 3-oxo group.
  • Key Differences: The benzyl ester provides orthogonal deprotection (e.g., via hydrogenolysis), enabling sequential functionalization. This compound is a precursor to N-Cbz-nortropinone .

Key Findings

Boc vs. Aromatic Groups : The Boc group in the parent compound improves synthetic versatility, while aromatic substituents (e.g., phenyl or iodophenyl) enhance target binding but reduce solubility .

Ester Flexibility : Ethyl esters increase lipophilicity for blood-brain barrier penetration, whereas methyl esters are preferred for metabolic stability .

Functionalization Sites : The 3-position is highly modifiable, enabling tailored interactions with biological targets (e.g., pyrazine for kinases, hydroxyl for Ras) .

Preparation Methods

General Synthetic Strategy

The synthetic route to Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves:

  • Formation of the 8-azabicyclo[3.2.1]octane skeleton.
  • Protection of the nitrogen atom with a Boc group.
  • Introduction of the methyl ester at the 8-carboxylate position.

Key Preparation Steps and Conditions

Formation of 8-azabicyclo[3.2.1]octane Core

  • Starting from 3-hydroxy-8-azabicyclo[3.2.1]octane derivatives, the nitrogen is temporarily protected using a Boc group to facilitate further functionalization without side reactions on nitrogen.
  • Alkoxide formation on the bicyclic alcohol is achieved using strong bases such as sodium hydride in polar aprotic solvents like dimethylformamide (DMF). This alkoxide intermediate is crucial for subsequent substitution or coupling reactions.

Introduction of the Boc Protecting Group

  • The Boc group is introduced typically via reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • Removal of the Boc group when necessary is performed with trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleaves the protecting group cleanly without affecting other sensitive functionalities.

Esterification to Form Methyl Ester

  • The carboxylic acid function at the 8-position is converted to the methyl ester by standard esterification methods.
  • This can be achieved by treatment with methanol in the presence of acid catalysts or via coupling reagents facilitating ester formation.
  • Alternative methods include reduction of cyano precursors to the corresponding carboxylates followed by methylation.

Detailed Reaction Conditions and Yields

Step Reagents / Conditions Temperature Time Yield / Notes
Alkoxide formation Sodium hydride, DMF Ambient 30 min Formation of alkoxide intermediate
Substitution/coupling Triphenylphosphine, diethyl azodicarboxylate, THF Ambient 72 hours Used in coupling with phenol derivatives
Boc protection Di-tert-butyl dicarbonate, base Ambient 1-2 hours Efficient nitrogen protection
Boc deprotection TFA, DCM Ambient 2 hours Clean removal of Boc group
Esterification Methanol, acid catalyst or coupling reagents Reflux or ambient Several hours Conversion of acid to methyl ester
Reduction of cyano precursor Sodium borohydride or catalytic hydrogenation 0°C to ambient 1-24 hours Yields 3-cyano to carboxylate conversion

Research Findings and Optimization Notes

  • The use of degassed potassium carbonate aqueous solution and argon or nitrogen atmosphere during key steps improves reaction efficiency and prevents oxidation or side reactions.
  • Reaction times can be extended (up to 72 hours) at ambient temperature to ensure complete conversion in coupling steps.
  • Heating at 80-90°C during esterification or reduction steps enhances reaction rates without decomposition.
  • The Boc protecting group provides stability during multi-step synthesis and can be selectively removed without affecting the ester functionality.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Purpose
Core formation Alkoxide formation Sodium hydride, DMF Ambient, 30 min Generate reactive intermediate
Coupling/Substitution Mitsunobu-type reaction Triphenylphosphine, DEAD, THF Ambient, 72 h Introduce substituents
Boc Protection Carbamate formation Boc2O, base Ambient, 1-2 h Protect nitrogen
Boc Deprotection Acid cleavage TFA, DCM Ambient, 2 h Remove Boc group
Esterification Acid-catalyzed or coupling esterification Methanol, acid catalyst or coupling agent Reflux/ambient, several hours Form methyl ester
Reduction (if needed) Metal or borohydride reduction Mg/methanol or NaBH4 0°C to ambient, 1-24 h Convert cyano to acid/ester

Q & A

What are the common synthetic routes for Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis typically involves multi-step routes, including Boc (tert-butoxycarbonyl) protection of the azabicyclo[3.2.1]octane core. A key intermediate is 3-Boc-3-azabicyclo[3.2.1]octan-8-one (CAS 51796-82-8), which undergoes further functionalization via reductive amination or esterification . For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can be alkylated or acylated to introduce the methyl carboxylate group .
Critical Factors :

  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates but may require strict temperature control to avoid side reactions .
  • Catalysis : Palladium or nickel catalysts are often used for cross-coupling reactions to install substituents on the bicyclic scaffold .
  • Yield Optimization : Reaction times exceeding 24 hours at 60–80°C are reported for Boc deprotection, with yields ranging from 50% to 98% depending on purification methods (e.g., column chromatography vs. recrystallization) .

How does the stereochemistry of the azabicyclo[3.2.1]octane core affect biological activity in receptor-binding studies?

Advanced Research Focus
The stereochemical configuration (e.g., 1R,2S,3S,5S) of the bicyclic system critically influences interactions with biological targets. For example, methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 130342-80-2) exhibits high affinity for monoamine transporters due to optimal spatial alignment of the chlorophenyl and carboxylate groups .
Key Findings :

  • Dopamine Transporter (DAT) : Enantiomers with (1R,2S) configurations show 10–100x higher binding affinity than their counterparts, as demonstrated in radioligand assays .
  • Structural Analysis : X-ray crystallography of analogous compounds (e.g., BIMU 1) reveals that the endo conformation of the bicyclic system enhances hydrophobic interactions with receptor pockets .

What analytical methods are most reliable for characterizing this compound and its intermediates?

Basic Research Focus
Chromatography :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve enantiomers and detect impurities (e.g., unreacted Boc-protected intermediates) .
  • GC-MS : Used for volatile derivatives, such as methyl esters, with detection limits <0.1% for residual solvents .
    Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm regioselectivity of substitutions; key signals include δ 1.4 ppm (Boc tert-butyl protons) and δ 3.7 ppm (methyl carboxylate) .
  • IR : Stretching bands at ~1700 cm1^{-1} (C=O of Boc and ester groups) validate functionalization .

How can conflicting data on the pharmacological activity of structurally similar compounds be resolved?

Advanced Research Focus
Contradictions in reported activities (e.g., partial vs. full agonism) often arise from differences in assay conditions. For example:

  • BIMU 8 (a structural analog) acts as a partial 5-HT4_{4} agonist in guinea pig ileum assays but shows full agonism in transfected HEK293 cells due to receptor density variations .
    Resolution Strategies :
  • Standardized Assays : Use cell lines with uniform receptor expression (e.g., CHO-K1 for dopamine D2 receptors) .
  • Computational Modeling : Molecular dynamics simulations predict binding modes, helping reconcile discrepancies between in vitro and in vivo data .

What strategies improve the stability of this compound under storage conditions?

Basic Research Focus
Degradation Pathways :

  • Hydrolysis of the Boc group in humid environments.
  • Oxidation of the azabicyclo[3.2.1]octane core under light exposure .
    Stabilization Methods :
  • Storage : -20°C under inert gas (argon) in amber vials reduces decomposition rates by >90% over 6 months .
  • Lyophilization : Freeze-drying as a hydrochloride salt enhances shelf life, with purity retention >95% after 12 months .

How does modifying substituents on the azabicyclo[3.2.1]octane scaffold impact pharmacokinetic properties?

Advanced Research Focus
Case Study :

  • Lipophilicity : Introducing a chlorophenyl group (logP = 2.8) increases blood-brain barrier permeability compared to unsubstituted analogs (logP = 1.2) .
  • Metabolic Stability : Methyl carboxylate derivatives exhibit longer half-lives (t1/2_{1/2} = 4.2 h in rat plasma) than ethyl esters due to reduced esterase susceptibility .
    Methodology :
  • In Silico ADME Prediction : Tools like SwissADME estimate bioavailability and clearance rates based on substituent polarity and molecular weight .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.